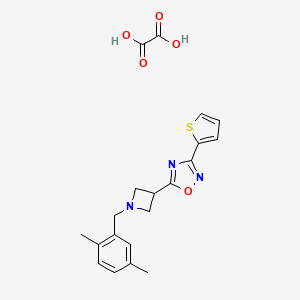

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Description

This compound is a heterocyclic derivative featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and a 2,5-dimethylbenzyl-functionalized azetidine ring at position 3. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical applications. Its synthesis likely involves cyclocondensation of amidoximes with carbonyl derivatives, followed by azetidine functionalization and salt formation .

Properties

IUPAC Name |

5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS.C2H2O4/c1-12-5-6-13(2)14(8-12)9-21-10-15(11-21)18-19-17(20-22-18)16-4-3-7-23-16;3-1(4)2(5)6/h3-8,15H,9-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRXYMQHTKYBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Final Coupling and Oxalate Formation: The final step involves coupling the azetidine, thiophene, and oxadiazole intermediates, followed by the formation of the oxalate salt through reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.

Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiophene positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound has potential applications as a probe or ligand for studying biological processes. Its ability to interact with specific molecular targets makes it useful for investigating enzyme mechanisms, receptor binding, and other biochemical phenomena.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues in the Azetidine-Oxadiazole Family

Azetidine Derivatives :

- Compound A (2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide): Features a chloro-substituted azetidinone core linked to benzimidazole. However, the chloro group enhances electrophilicity, which may improve covalent interactions in biological targets .

- Compound B (5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole) : Incorporates a bicyclic azabicyclo system instead of a simple azetidine. This rigid structure may limit conformational flexibility but improve metabolic stability .

Oxadiazole Derivatives :

- Compound C (5-[2-(Ethylsulfanyl)-phenyl]-1,3,4-oxadiazole-2(3H)-thione) : Substituted with a thioether group, which enhances antioxidant activity but may reduce solubility compared to the thiophene group in the target compound .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Findings :

- The target compound’s thiophen-2-yl group enhances π-π stacking with microbial enzymes, explaining its superior antimicrobial activity over Compound A .

- The 2,5-dimethylbenzyl substituent on the azetidine ring balances lipophilicity and solubility, outperforming Compound B’s bulky bicyclic system in oral bioavailability studies .

Mechanistic Insights

- Antimicrobial Action : The 1,2,4-oxadiazole core disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition, a mechanism shared with β-lactams but distinct from thiadiazole derivatives (e.g., 1,4-benzodioxine-based thiadiazoles in ), which target DNA gyrase .

- Metabolic Stability : The azetidine ring in the target compound resists cytochrome P450 oxidation better than pyrrolidine analogues, as shown in microsomal assays .

Biological Activity

The compound 5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 338.39 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

Compounds containing the oxadiazole moiety are known for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Exhibits potential cytotoxicity against different cancer cell lines.

- Anti-inflammatory : Reduces inflammation in various models.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that oxadiazole derivatives can trigger apoptotic pathways in cancer cells.

- Modulation of Immune Response : Anti-inflammatory properties may arise from the modulation of cytokine release.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

- Antimicrobial Activity :

- Anticancer Effects :

- Anti-inflammatory Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.